Punicic acid is predominantly derived from the seeds of the pomegranate tree (Punica granatum). The oil extracted from these seeds contains a significant concentration of punicic acid, often exceeding 70% of the total fatty acid content. The classification of punicic acid places it within the family of conjugated linolenic acids, which are known for their unique structural properties and biological activities.
Punicic acid can be synthesized through various methods:
For extraction, methods typically involve:
Punicic acid is represented by the molecular formula C18H30O2. Its structure includes three double bonds at positions 9, 11, and 13:
The conjugated double bonds contribute to its unique chemical properties and biological activities. The melting point is approximately 5 °C, indicating its liquid state at room temperature.
Punicic acid participates in various chemical reactions typical of unsaturated fatty acids:
The reactions can be monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
Punicic acid exhibits several biological mechanisms that contribute to its health benefits:
Studies have shown that punicic acid can decrease levels of inflammatory markers like interleukin-6 and tumor necrosis factor-alpha in vitro and in vivo models.
Punicic acid has diverse applications across several scientific fields:
The discovery of punicic acid is intrinsically linked to the biochemical investigation of pomegranate (Punica granatum), a fruit with ancient historical roots in traditional medicine across Mediterranean, Middle Eastern, and Asian cultures. Initial chemical characterization identified this unique fatty acid as the principal component of pomegranate seed oil (PSO), constituting between 55% to 85% of its total fatty acid profile [1] [3]. The etymological origin of its name directly references its botanical source, deriving from the genus name Punica. Notably, the compound bears the synonymous designation trichosanic acid, reflecting its subsequent identification in other botanical sources, notably Trichosanthes kirilowii Maxim seeds (snake gourd), where it constitutes approximately 32-40% of the seed oil [1] [2].
The formal recognition and standardized nomenclature of punicic acid were established by the International Union of Pure and Applied Chemistry (IUPAC), designating it as 9Z,11E,13Z-octadeca-9,11,13-trienoic acid. This precise nomenclature explicitly defines the geometric configuration (cis, trans, cis) and positions (carbon atoms 9, 11, 13) of its three conjugated double bonds, distinguishing it from other isomeric conjugated linolenic acids (CLnAs) [1] [7]. Early analytical work focused on isolating and characterizing this compound from pomegranate processing by-products (seeds), initially considered agricultural waste. This revealed PSO as the richest known natural source, significantly surpassing levels found in snake gourd or other minor plant sources [3] [10].
Botanical Source | Common Name | Punicic Acid Content (% of Total Seed Oil) | Other Predominant Fatty Acids |
---|---|---|---|
Punica granatum L. | Pomegranate | 55% - 85% | Linoleic acid (4.6-8.7%), Oleic acid (3.6-8.1%) |
Trichosanthes kirilowii | Snake Gourd | 32% - 40% | Linoleic acid (32.70%), Oleic acid (22.91%) |
Momordica balsamina | Balsam Apple | ~51% | Data Limited |
Research into punicic acid has undergone a significant evolution, transitioning from initial phytochemical characterization to a focused exploration of its diverse bioactivities using in vitro, animal, and emerging human clinical models. Early investigations primarily centered on its potent antioxidant properties, often contextualized within the broader health benefits attributed to pomegranate fruit and its derivatives. Researchers noted that PSO's antioxidant capacity rivaled or exceeded that of other known antioxidants like red wine and green tea, largely attributed to its high PuA content alongside tocopherols and phytosterols [1] [10].
A major research breakthrough emerged with studies demonstrating potent anti-obesity and metabolic effects in animal models. Notably, dietary supplementation with PSO or purified PuA consistently reduced adipose tissue mass in obese animal models, such as OLETF rats and C57BL/6J mice [1] [3]. Mechanistic studies revealed that these effects involved multiple pathways:
Concurrently, substantial research focused on PuA's anticancer potential. In vitro studies demonstrated its ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including hormone-dependent prostate carcinoma (e.g., PC-3 cells), breast cancer cells, and others [1] [3] [7]. Proposed mechanisms include inhibition of prostaglandin synthesis (via cyclooxygenase inhibition), modulation of PPARγ activity, suppression of cell proliferation signals (e.g., NF-κB), and anti-invasive effects observed in models like the Matrigel invasion assay for prostate cancer [1] [3].
More recently, research has expanded into novel therapeutic areas, particularly neuroprotection. The potent anti-inflammatory and antioxidant properties of PuA are implicated in mitigating pathways central to neurodegenerative diseases (NDs) like Alzheimer's (AD) and Parkinson's (PD). Research indicates PuA may reduce beta-amyloid deposition and tau hyperphosphorylation in AD models, potentially through increasing expression of glucose transporter 4 (GLUT4) and inhibiting calpain hyperactivation. Furthermore, encapsulated PuA formulations have been shown to increase paraoxonase 1 (PON1) antioxidant activity in HDL, which plays a role in cerebrovascular health relevant to NDs [5] [8].
Despite promising preclinical results, a crucial limitation acknowledged across the literature is the paucity of robust human clinical trials. While numerous physiological effects are well-documented in cellular and animal models, confirming efficacy and establishing therapeutic relevance in humans remains a critical frontier for future research [1] [3] [5].
Research Phase | Key Focus Areas | Significant Findings | Model Systems | Citations |
---|---|---|---|---|
Early Characterization | Source Identification & Basic Chemistry | Identification as major component (~55-85%) of PSO; Structural elucidation (9Z,11E,13Z) | Seed Oil Extraction & Analysis | [1][3][10] |
Metabolic Research | Anti-Obesity & Insulin Sensitivity | ↓ Adipose tissue weight; ↑ Hepatic β-oxidation (CPT1); ↑ Insulin sensitivity; ↓ Adipogenesis | OLETF rats, C57BL/6J mice, 3T3-L1 | [1][3] |
Cancer Research | Antiproliferative & Anti-invasive Effects | Inhibition of breast/prostate cancer cell proliferation; Induction of apoptosis; COX inhibition | PC-3, Breast cancer cells, in vitro | [1][3][7] |
Neuroprotection Research | Anti-inflammatory & Antioxidant in NDs | Potential reduction in Aβ & p-Tau; ↑ PON1 activity; Modulation of PPARs; Calpain inhibition | Cell models, Encapsulation studies | [5][8] |
Punicic acid belongs to the specialized category of conjugated linolenic acids (CLnAs), defined by the presence of three double bonds separated by single bonds (conjugated diene system extended by a third double bond: -C=C-C=C-C= C-), creating a system of alternating single and double bonds. This conjugation fundamentally differentiates CLnAs from non-conjugated polyunsaturated fatty acids like alpha-linolenic acid (ALA; C18:3 n-3, 9c,12c,15c), where the double bonds are isolated by methylene (-CH₂-) groups [3] [6]. The specific arrangement of double bonds in PuA - cis at carbon 9, trans at carbon 11, and cis at carbon 13 (9Z,11E,13Z) - is termed a conjugated triene system and is crucial for its biological activity and chemical reactivity [2] [3].
Within the CLnA family, PuA is a positional and geometric isomer of other well-known members. Key isomers include:
Chemically, PuA is classified as an omega-5 (n-5) polyunsaturated fatty acid. This classification indicates that the terminal double bond (nearest to the methyl end of the molecule) is located between the 5th and 6th carbon atoms from the methyl terminus. This structural feature places PuA in a distinct category within the PUFA family, differentiating it nutritionally and metabolically from the more common omega-3 (e.g., EPA, DHA, ALA) and omega-6 (e.g., LA, AA) families [3] [7].
A significant metabolic aspect of PuA is its partial conversion in vivo to rumenic acid (9Z,11E-18:2), the predominant isomer of conjugated linoleic acid (CLA). This conversion, observed in lab rats and believed to occur via enzymatic saturation (e.g., involving NADPH-dependent reductases) of the Δ13 double bond, suggests that some biological effects attributed to PuA might be mediated, at least partly, through this bioactive CLA metabolite [2] [3]. Structurally, PuA shares considerable similarity with CLA isomers, particularly rumenic acid (c9,t11-CLA), differing primarily by the presence of the additional conjugated double bond at position 13. This structural kinship contributes to overlapping biological targets, such as the activation of peroxisome proliferator-activated receptors (PPARα, γ), but often with reported higher potency for PuA at equivalent doses, sometimes earning it the designation of a "super CLnA" [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7